
N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide typically involves the reaction of 2-aminothiazole with 4-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted thiazole and pyridine derivatives.
科学的研究の応用
Chemistry: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is also investigated for its role in enzyme inhibition and receptor binding .
Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is also evaluated for its ability to modulate various biological pathways .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. It is also employed in the synthesis of agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
類似化合物との比較
- N-(5-Amino-1,3-thiazol-2-yl)benzamide
- N-(5-Amino-1,3-thiazol-2-yl)thiophene-2-carboxamide
- N-(5-Amino-1,3-thiazol-2-yl)furan-2-carboxamide
Uniqueness: N-(5-Amino-1,3-thiazol-2-yl)pyridine-4-carboxamide is unique due to the presence of both thiazole and pyridine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse biological activities and applications compared to similar compounds.
特性
CAS番号 |
828920-40-7 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC名 |
N-(5-amino-1,3-thiazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-7-5-12-9(15-7)13-8(14)6-1-3-11-4-2-6/h1-5H,10H2,(H,12,13,14) |
InChIキー |
AQDWBPVDNBPYNR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)NC2=NC=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
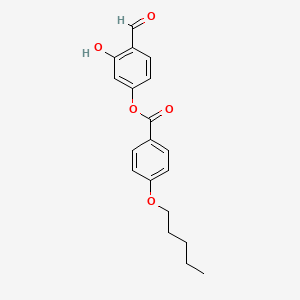
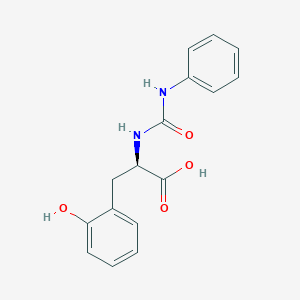
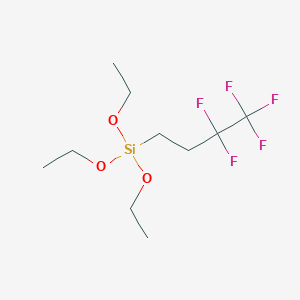
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
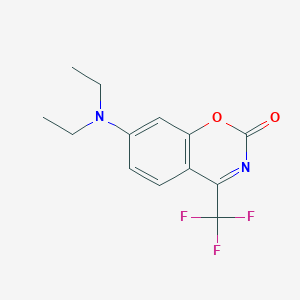
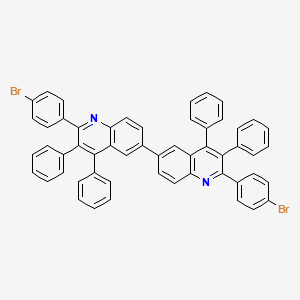
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
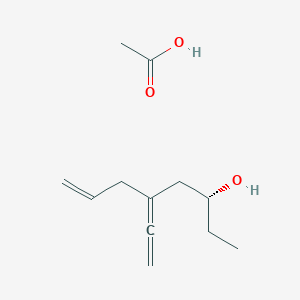
![2-Iodo-N-[2-(5-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B14218133.png)
![Trimethyl[(2-methyldodec-11-YN-2-YL)oxy]silane](/img/structure/B14218134.png)
![Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-](/img/structure/B14218138.png)

![Benzoic acid;[3-[(10-decylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14218147.png)
